3',4',5,7-Tetramethoxyflavone
CAS No.: 855-97-0
Cat. No.: VC21340696
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 855-97-0 |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 |
Standard InChI Key | CLXVBVLQKLQNRQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Chemical Identity and Structural Characteristics
3',4',5,7-Tetramethoxyflavone belongs to the polymethoxyflavone (PMF) class of compounds, characterized by the presence of multiple methoxy groups on the flavone backbone. This section details the fundamental chemical properties and structural characteristics of TMF.
Basic Chemical Properties
The chemical properties of 3',4',5,7-Tetramethoxyflavone are essential for understanding its behavior in biological systems and its potential applications in pharmaceutical formulations.
Table 1: Chemical Properties of 3',4',5,7-Tetramethoxyflavone
The molecular structure of 3',4',5,7-Tetramethoxyflavone features methoxy groups at positions 3', 4', 5, and 7 of the flavone skeleton. The compound contains a 2-phenylchromen-4-one basic structure with four methoxy (-OCH₃) substituents, which significantly influence its physicochemical properties and biological activities .
Nomenclature and Identification
3',4',5,7-Tetramethoxyflavone is known by several synonyms in scientific literature, which is important for cross-referencing research findings.
Table 2: Nomenclature and Identification Data
The compound is structurally related to luteolin, a naturally occurring flavonoid, but differs by having methoxy groups instead of hydroxyl groups at positions 5, 7, 3', and 4' .
Natural Sources and Occurrence
3',4',5,7-Tetramethoxyflavone has been identified as one of the major polymethoxyflavones isolated from various plant sources, particularly from the Rutaceae family.
Plant Sources
The compound has been reported as a constituent of Murraya exotica, a plant used in traditional medicine . Additionally, related tetramethoxyflavones have been detected in Melicope triphylla, suggesting a wider distribution of these compounds in the plant kingdom . Polymethoxyflavones, including TMF, are known to occur in citrus species and have gained interest for their potential applications in food science and the health food industry .
Biological Activities and Pharmacological Properties
3',4',5,7-Tetramethoxyflavone exhibits a diverse range of biological activities, making it a compound of significant interest for potential therapeutic applications.
Anti-inflammatory and Immunomodulatory Effects
Research has demonstrated that 3',4',5,7-Tetramethoxyflavone possesses anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory conditions . While the exact mechanisms remain under investigation, the compound's ability to modulate inflammatory pathways appears to be a key aspect of its biological activity.
Anti-fibrotic Activity
One of the most significant findings regarding 3',4',5,7-Tetramethoxyflavone is its potential in treating pulmonary fibrosis, a chronic and fatal lung disease. Recent research has demonstrated that TMF effectively inhibits myofibroblast activation and extracellular matrix (ECM) production induced by transforming growth factor-β1 (TGF-β1) in NIH-3T3 cells .
The anti-fibrotic activity of TMF is mediated through the suppression of various signaling pathways, including:
-
TGF-β1/Smad pathway
-
Mitogen-activated protein kinase (MAPK) pathway
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Phosphoinositide 3-kinase/AKT (PI3K/AKT) pathway
In vivo experiments with bleomycin-induced pulmonary fibrosis in mice have demonstrated the therapeutic potential of TMF in reducing fibrotic changes in lung tissue, suggesting its potential as a treatment for pulmonary fibrosis .
Chondroprotective Activity
3',4',5,7-Tetramethoxyflavone has been reported to exhibit chondroprotective activity by targeting β-catenin signaling pathways both in vivo and in vitro . This finding suggests potential applications in the treatment of cartilage-related disorders such as osteoarthritis.
Additional Bioactivities
Research indicates that 3',4',5,7-Tetramethoxyflavone possesses several other biological activities, including:
These diverse bioactivities highlight the compound's potential as a multi-target therapeutic agent.
Pharmacokinetic Properties and Bioavailability
Understanding the pharmacokinetic properties of 3',4',5,7-Tetramethoxyflavone is crucial for evaluating its potential as a therapeutic agent.
Intestinal Permeability and Absorption
Studies on tetramethoxyflavones have shown that these compounds generally have low solubility but are extremely permeable to membranes . This characteristic affects their bioavailability and distribution in biological systems.
Research on related tetramethoxyflavones has demonstrated that the position of hydroxyl groups and the presence of methoxy groups significantly influence the solubility and membrane permeability of these compounds . Specifically, hydroxylated TMFs show enhanced hydrophilicity and membrane permeability compared to their non-hydroxylated counterparts.
Metabolism and Drug Interactions
Studies on tetramethoxyflavones have revealed that these compounds can interact with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs . This interaction could potentially lead to food-drug interactions if TMFs are used in medicines or supplements.
Research has shown that TMFs display varied inhibitory effects on CYP enzymes, with IC₅₀ values ranging from 0.15 to 108 μM for various CYP isoforms (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP3A4) . These findings have important implications for the development of TMF-based therapeutic agents and their potential interactions with other medications.
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